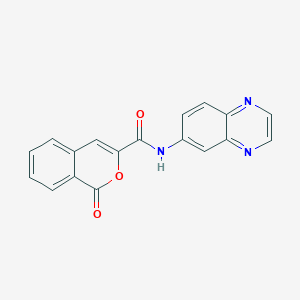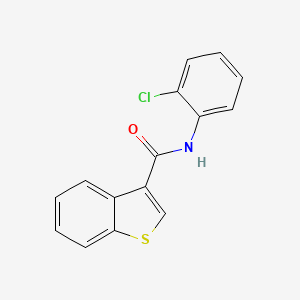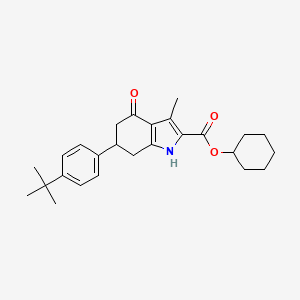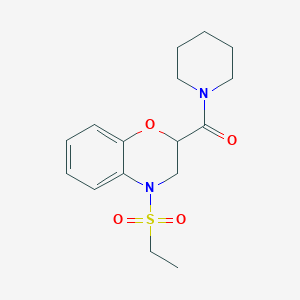
1-oxo-N-6-quinoxalinyl-1H-isochromene-3-carboxamide
Vue d'ensemble
Description
The compound "1-oxo-N-6-quinoxalinyl-1H-isochromene-3-carboxamide" is a specialized molecule with potential applications in various fields of chemistry and pharmacology. It belongs to a class of compounds known for their unique structural and functional characteristics, which stem from their intricate molecular framework.
Synthesis Analysis
The synthesis of similar quinoxaline derivatives has been reported through various innovative methods. For example, a novel silver-catalyzed decarboxylative acylation of α-oxo-carboxylic acids has been developed for synthesizing 3-acyl quinoxalin-2(1H)-ones by direct C-H bond acylation of quinoxalin-2(1H)-ones, showcasing the molecular diversity achievable through functionalizations at N1- and C3-positions (Zeng et al., 2017). Additionally, visible-light-induced decarboxylative acylation under metal-free conditions highlights a green chemistry approach to synthesizing quinoxaline derivatives (Xie et al., 2020).
Molecular Structure Analysis
The molecular structure of quinoxaline derivatives, including "1-oxo-N-6-quinoxalinyl-1H-isochromene-3-carboxamide," often features intricate intramolecular interactions. For instance, the crystal structure and Hirshfeld surface analysis of a similar compound revealed the presence of intramolecular N—H⋯O and weak C—H⋯O hydrogen bonds, contributing to the molecule's planarity (Gomes et al., 2016).
Chemical Reactions and Properties
Quinoxaline derivatives engage in a variety of chemical reactions, highlighting their reactivity and potential as synthetic intermediates. For example, acid-promoted direct C–H carbamoylation at the C-3 position of quinoxalin-2(1H)-ones with isocyanide in water showcases a green and efficient strategy for constructing drug-like structures (Li et al., 2022).
Physical Properties Analysis
The physical properties of quinoxaline derivatives, such as solubility, melting point, and crystal structure, are pivotal for their application in material science and drug formulation. Research on polymorphic modifications of similar compounds has shown strong diuretic properties, indicating the importance of physical characteristics in their pharmacological efficacy (Shishkina et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and the ability to undergo specific transformations, are essential for understanding and manipulating these compounds for desired applications. Studies such as the metal-free C3-alkoxycarbonylation highlight innovative approaches to functionalize quinoxaline derivatives (Xie et al., 2019).
Applications De Recherche Scientifique
Cyclization Reactions and Synthetic Pathways
Quinoxaline derivatives have been explored for their ability to undergo novel substitution reactions, leading to the formation of condensed isoxazole or pyrazole derivatives. This process, facilitated by the cyclization of oximes or arylhydrazones, demonstrates the chemical versatility of quinoxaline compounds in synthetic organic chemistry (Dahn & Moll, 1966).
Potentiators in Medicinal Chemistry
Although directly related to drug development, it's worth noting the discovery process of quinolinone-3-carboxamide derivatives as potent agents in medicinal chemistry. Such compounds have been identified for their selectivity and pharmacokinetic properties through extensive medicinal chemistry and iterative structure-activity relationship (SAR) studies (Hadida et al., 2014).
Eco-friendly Chemical Synthesis
Quinoxalin-2(1H)-ones have been the subject of research for their participation in eco-friendly chemical synthesis processes. For instance, a visible-light-induced decarboxylative acylation technique has been established, showcasing an environmentally benign approach to chemical synthesis without the need for metal catalysts, strong oxidants, or external photosensitizers (Xie et al., 2020).
Green Chemistry and Catalysis
Innovative methods for the C3-alkoxycarbonylation of quinoxalin-2(1H)-ones have been developed, promoting green chemistry principles. These methods utilize carbazates as eco-friendly ester sources and demonstrate the potential for sustainable and efficient synthesis of quinoxaline derivatives (Xie et al., 2019).
Advanced Material Science Applications
The exploration of quinoxaline derivatives extends into the field of material science, where their unique chemical structures contribute to the development of advanced materials with potential applications in catalysis, photovoltaics, and electronic devices. Research into polymorphic modifications of quinoline derivatives, for example, has revealed insights into their structural diversity and potential utility in various technological applications (Shishkina et al., 2018).
Propriétés
IUPAC Name |
1-oxo-N-quinoxalin-6-ylisochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3O3/c22-17(16-9-11-3-1-2-4-13(11)18(23)24-16)21-12-5-6-14-15(10-12)20-8-7-19-14/h1-10H,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGZDJVDPAOKBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(OC2=O)C(=O)NC3=CC4=NC=CN=C4C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-oxo-N-(quinoxalin-6-yl)-1H-isochromene-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-allyl-2-[2-(4-ethylphenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B4627886.png)
![N-isobutyl-2-({4-[(phenylthio)methyl]benzoyl}amino)benzamide](/img/structure/B4627895.png)

methanone](/img/structure/B4627906.png)

![N-[1-(2,5-dimethylphenyl)ethyl]-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4627917.png)
![3,3'-(1,2-ethanediyl)bis[5-(2-chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one]](/img/structure/B4627920.png)
![2-[(5-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-1-naphthylacetamide](/img/structure/B4627930.png)
![2-chloro-N-{2-[(2-chlorobenzyl)thio]ethyl}benzamide](/img/structure/B4627935.png)

![2-mercapto-6-methyl-5-phenyl-3-[2-(1-piperidinyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4627944.png)
![2-phenoxy-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B4627948.png)
![2,3,4,5,6-pentafluoro-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B4627960.png)
